molecular formula C14H20 B8510592 2-Cyclohexyl-1,4-dimethylbenzene CAS No. 4501-52-4

2-Cyclohexyl-1,4-dimethylbenzene

Cat. No. B8510592
CAS RN: 4501-52-4
M. Wt: 188.31 g/mol
InChI Key: LYNSOOOSOOMGPF-UHFFFAOYSA-N
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Patent
US05359134

Procedure details

p-Xylene (50 g, 0.47 moles), 2 g (0.024 moles) of cyclohexene and 1 g of Y-20 zeolite catalyst were placed in a 100 M1, 3-neck flask bottle with a stirrer and water condenser. The flask was purged with nitrogen and the reaction mixture heated until refluxing began at 126° C.. Cyclohexene was added in 2 g increments and the reflux temperature gradually increased to 141° C. A total of 12 g of cyclohexene was added during a total reaction time of 7 hours.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Y-20
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1>>[CH:9]1([C:3]2[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=2[CH3:1])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
2 g
Type
reactant
Smiles
C1=CCCCC1
Name
Y-20
Quantity
1 g
Type
reactant
Smiles
Name
zeolite
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
141 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
until refluxing
CUSTOM
Type
CUSTOM
Details
began at 126° C.
ADDITION
Type
ADDITION
Details
Cyclohexene was added in 2 g increments
ADDITION
Type
ADDITION
Details
A total of 12 g of cyclohexene was added during a total reaction time of 7 hours
Duration
7 h

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C1=C(C=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.